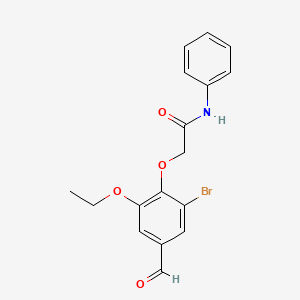

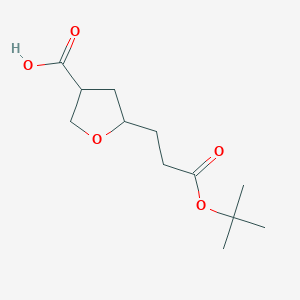

![molecular formula C21H25N3O2S2 B2501834 2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631854-47-2](/img/structure/B2501834.png)

2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25N3O2S2 and its molecular weight is 415.57. The purity is usually 95%.

BenchChem offers high-quality 2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research on compounds related to the specified chemical structure focuses on the synthesis and structural analysis of novel ring systems derived from thiophene derivatives. For instance, studies have reported the preparation of new ring systems through the condensation of diamines with various quinones and diones, leading to derivatives with potential applications in medicinal chemistry and materials science. These synthetic routes offer insights into the manipulation of thiophene-containing compounds for the development of novel heterocyclic compounds with diverse functionalities (Chapman, Clarke, & Sharma, 1971).

Catalytic Synthesis

The facilitation of chemical reactions under various conditions, including the use of catalysts such as p-toluenesulfonic acid, has been explored to synthesize thiophene-carbonyl derivatives efficiently. Such research highlights the importance of selecting optimal reaction conditions to achieve high yields of targeted compounds, thereby advancing the field of organic synthesis by providing efficient methodologies for preparing thiophene-containing heterocycles (Liang-ce et al., 2016).

Multicomponent Reactions

The development of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores utilizing multicomponent reactions showcases the versatility of thiophene derivatives in constructing complex molecules. These studies exemplify the strategic use of multicomponent reactions to build compounds with potential applications in medicinal chemistry and materials science, further illustrating the adaptability of thiophene derivatives in organic synthesis (Diab, Salem, Abdelhamid, & Elwahy, 2021).

Luminescent Properties

Investigations into the luminescent properties of naphtho[2,3-f]quinoline derivatives synthesized via a three-component reaction have revealed the potential of thiophene-containing compounds in the development of organic electroluminescent (EL) media. This research opens avenues for the application of such compounds in optoelectronic devices, highlighting the functional diversity of thiophene derivatives (Tu et al., 2009).

Eigenschaften

IUPAC Name |

2-butan-2-ylsulfanyl-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S2/c1-5-11(2)28-20-23-18-17(19(26)24-20)16(14-7-6-8-27-14)15-12(22-18)9-21(3,4)10-13(15)25/h6-8,11,16H,5,9-10H2,1-4H3,(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHHEGPADYVLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

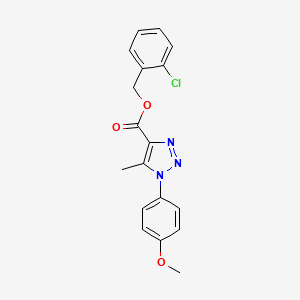

![(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2501751.png)

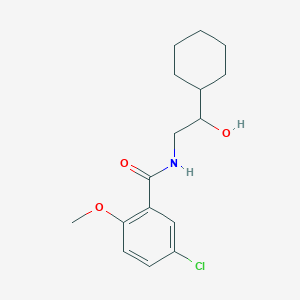

![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)

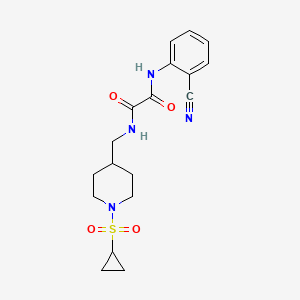

![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)

![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)

![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)